5-Cyclopropyl-1H-pyrazol-3(2H)-one
CAS No.: 199125-36-5
Cat. No.: VC3803062
Molecular Formula: C6H8N2O
Molecular Weight: 124.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 199125-36-5 |
|---|---|
| Molecular Formula | C6H8N2O |
| Molecular Weight | 124.14 g/mol |
| IUPAC Name | 5-cyclopropyl-1,2-dihydropyrazol-3-one |
| Standard InChI | InChI=1S/C6H8N2O/c9-6-3-5(7-8-6)4-1-2-4/h3-4H,1-2H2,(H2,7,8,9) |
| Standard InChI Key | ONAVRRIFDWJRIC-UHFFFAOYSA-N |
| SMILES | C1CC1C2=CC(=O)NN2 |
| Canonical SMILES | C1CC1C2=CC(=O)NN2 |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound’s structure comprises a pyrazole ring—a five-membered aromatic system with two adjacent nitrogen atoms—substituted at position 3 with a ketone group (-C=O) and at position 5 with a cyclopropyl moiety. The cyclopropyl group introduces steric strain and electronic effects, influencing reactivity and interactions with biological targets . The planar pyrazole ring facilitates π-π stacking, while the ketone oxygen enhances hydrogen-bonding potential, critical for molecular recognition in drug design .
Table 1: Key Molecular Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₆H₈N₂O | |
| Molecular Weight | 124.14 g/mol | |
| SMILES Notation | C1CC1C2=CC(=O)NN2 | |
| InChIKey | ONAVRRIFDWJRIC-UHFFFAOYSA-N |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR):
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¹H NMR (DMSO-d₆, 500 MHz): The cyclopropyl protons resonate as a multiplet at δ 1.06–1.21 ppm, while the pyrazole ring protons appear as a triplet at δ 7.57 ppm (J = 14 Hz) . The deshielded proton adjacent to the ketone group is observed at δ 9.12 ppm .
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¹³C NMR: The carbonyl carbon of the ketone group is typically observed near δ 190–200 ppm, while the cyclopropyl carbons resonate between δ 10–20 ppm .
Mass Spectrometry:
Electrospray ionization (ESI) mass spectra show a prominent [M+H]⁺ peak at m/z 125.1, consistent with the molecular weight . Fragmentation patterns reveal losses of CO (28 Da) and cyclopropane (42 Da), corroborating the functional groups .
Synthetic Methodologies
Grignard Reaction-Based Synthesis
A widely reported route involves the reaction of N-methoxy-N-methyl-1,8-naphthyridine-3-carboxamide with methylmagnesium chloride (MeMgCl) to form a carbaldehyde intermediate . Subsequent condensation with cyclopropanecarboxaldehyde under basic conditions yields the pyrazole precursor, which undergoes cyclization with hydrazine hydrate to form the final product .
Reaction Scheme:
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Grignard Addition:
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Aldol Condensation:
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Cyclization:
Alternative Pathways
Microwave-assisted synthesis and solvent-free mechanochemical methods have been explored to improve yield and reduce reaction times. For instance, microwave irradiation at 150°C for 20 minutes accelerates cyclization, achieving yields up to 85% .
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) . It is sparingly soluble in water (<0.1 mg/mL at 25°C) but stable under inert atmospheres at temperatures below 150°C .
Thermal Behavior
Differential scanning calorimetry (DSC) reveals a melting point range of 210–215°C, indicative of strong intermolecular hydrogen bonding . Thermal decomposition begins at 250°C, with a mass loss of 95% by 300°C under nitrogen .
Biological Activity and Applications
Table 2: Bioactivity of Selected Analogs
| Compound | Antibacterial Activity (MIC, μg/mL) | Antifungal Activity (MIC, μg/mL) |
|---|---|---|
| 9d | 2 (S. aureus) | 4 (A. flavus) |
| 9g | 3 (E. coli) | 6 (F. verticillioides) |
| 9h | 4 (P. aeruginosa) | 8 (P. chrysogenum) |
Anticancer Prospects
Preliminary studies suggest that pyrazole derivatives inhibit topoisomerase II and tubulin polymerization, mechanisms relevant to anticancer drug development . For example, 2-cyclopropyl-3-(5-aryl-1H-pyrazol-3-yl)-1,8-naphthyridines exhibit IC₅₀ values of 1.2–3.5 μM against MCF-7 breast cancer cells .
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